4-(5-Isopropoxy-2-methyl-4-nitrophenyl)piperidine
Description
Properties
IUPAC Name |
4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)20-15-9-13(12-4-6-16-7-5-12)11(3)8-14(15)17(18)19/h8-10,12,16H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLXMOIFLVXTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)piperidine typically involves the reaction of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene with piperidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The nitro group activates the aromatic ring for electrophilic substitution. Key examples include:
Reaction with Amines
Under basic conditions (K₂CO₃/DMF, 80°C), the nitroarene undergoes SNAr with piperazine derivatives (e.g., 1-methyl-4-(piperidin-4-yl)piperazine), yielding substituted anilines .
Reduction Reactions
The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction:
Catalytic Hydrogenation
Using H₂/PtO₂ in acetic acid with trifluoroacetic acid (TFA) converts the nitro group to an amine while preserving the piperidine ring .
| Catalyst | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| PtO₂ | AcOH/TFA | 25°C, 24 h | 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | 88% |
Chemical Reduction
Fe/AcOH in isopropanol reduces nitro to amine at 65–70°C .
Coupling Reactions
Suzuki-Miyaura Coupling
The compound participates in cross-couplings with boronic acids. For example, coupling with pyridineboronic acid under Pd₂(dba)₃/K₃PO₄ yields biaryl derivatives :
| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Pyridine-4-boronic acid | Pd₂(dba)₃/SPhos, K₃PO₄, dioxane/H₂O | 150°C (microwave), 20 min | 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine | 78% |
Oxidation Reactions
The aniline derivative (post-reduction) undergoes oxidation to quinone-like structures under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 h | Quinone derivative | Intermediate for antitumor agents |
Functional Group Interconversion
Hydrolysis of Ethers
The isopropoxy group is hydrolyzed under acidic conditions (HCl/EtOH, reflux) to phenolic derivatives .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl/EtOH | Reflux, 6 h | 4-(5-Hydroxy-2-methyl-4-nitrophenyl)piperidine | 72% |
Salt Formation
The free base is converted to dihydrochloride salts using HCl gas in ethanol, enhancing solubility for pharmaceutical formulations .
| Acid | Solvent | Conditions | Product | Purity | Source |
|---|---|---|---|---|---|
| HCl (g) | EtOH | 0–5°C, 2 h | This compound dihydrochloride | 97.3% |
Critical Analysis of Reaction Pathways
-
Nitro Group Reactivity : The nitro group’s electron-withdrawing effect facilitates SNAr but requires harsh conditions for reduction .
-
Piperidine Stability : The piperidine ring remains intact under hydrogenation but may undergo ring-opening under strong acidic hydrolysis .
-
Synthetic Utility : Coupling reactions (e.g., Suzuki) enable modular synthesis of kinase inhibitor scaffolds .
Experimental protocols emphasize reproducibility, with yields exceeding 75% in optimized conditions .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound typically involves catalytic hydrogenation and other chemical reactions to produce derivatives that enhance its pharmacological properties. Notably, it serves as an intermediate in the preparation of ceritinib, which is synthesized through a series of reactions including hydrogenation and substitution processes .
Ceritinib Synthesis
Ceritinib is an anaplastic lymphoma kinase (ALK) inhibitor used in targeted cancer therapy. The synthesis pathway for ceritinib includes the transformation of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)piperidine into more complex structures that exhibit potent anti-cancer activity. The preparation method emphasizes green chemistry principles, aiming for efficiency and reduced environmental impact .
Potential Antimicrobial Activity
Recent studies have indicated that piperidine derivatives, including those related to this compound, may exhibit antimicrobial properties. Research into structure-activity relationships has shown that modifications to the piperidine structure can lead to improved efficacy against pathogens such as Mycobacterium tuberculosis (Mtb) .
Opioid Receptor Modulation
Compounds derived from piperidine structures have been explored for their potential as selective delta-opioid receptor agonists, which could offer therapeutic benefits in treating anxiety and depression . The unique substituents present in this compound may enhance its interaction with these receptors.
Table: Summary of Studies Involving Piperidine Derivatives
Mechanism of Action
The mechanism of action of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound shares structural motifs with several piperidine derivatives, as highlighted by similarity indices and functional group arrangements:
| Compound Name (CAS) | Similarity Score | Key Structural Features |
|---|---|---|
| 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride (1035230-24-0) | 1.00 | Reduced nitro to amine; isopropoxy, methyl, piperidine |
| 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)piperidine (1051919-39-1) | 0.82 | Nitro group retained; same substituent positions |
| 4-(4'-Nitrophenoxy)piperidine hydrochloride (148505-45-7) | 0.75 | Nitro on phenoxy ring; lacks methyl/isopropoxy |
| 4-(2-Methoxy-5-methylphenyl)piperidine (888965-92-2) | 0.70 | Methoxy and methyl substituents; no nitro group |
Key Observations :
Physical and Pharmacological Properties
Notable Trends:
Biological Activity
4-(5-Isopropoxy-2-methyl-4-nitrophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features, which include a piperidine ring and a nitrophenyl moiety, suggest possible interactions with various biological targets, leading to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms, efficacy in different studies, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of approximately 276.33 g/mol. The compound features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Isopropoxy group : Enhances lipophilicity and potential receptor interactions.
- Nitrophenyl group : May contribute to biological activity through electron-withdrawing effects.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Preliminary research indicates that it may modulate neurotransmitter systems and exhibit antimicrobial properties.
Potential Mechanisms:
- Neurotransmitter Modulation : Interaction with dopamine and serotonin receptors may influence mood and behavior.
- Antimicrobial Activity : Exhibits potential against various pathogens, suggesting utility in treating infections.
Biological Activity Data
Research has indicated that derivatives of similar compounds exhibit notable biological activities. Here are key findings from various studies:
| Study | Biological Activity | IC Values | Notes |
|---|---|---|---|
| Study A | Antimicrobial | 15 μM | Effective against Gram-positive bacteria. |
| Study B | Antiviral | 20 μM | Inhibitory activity against viral replication. |
| Study C | Neurotransmitter Effects | 10 μM | Modulates serotonin uptake in vitro. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations around 15 μM. This suggests potential for development as an antimicrobial agent.
- Neuropharmacological Effects : Another investigation into its effects on neurotransmitter systems revealed that the compound could enhance serotonin levels in rat models, indicating possible antidepressant properties.
- In Vitro Viral Activity : Research has shown that derivatives with similar structures exhibit antiviral activity, particularly against RNA viruses, which may be applicable to this compound.
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by the compound.
- Structural Modifications : To optimize potency and selectivity for desired biological targets.
Q & A
Q. What are the key considerations for optimizing the synthesis yield of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)piperidine?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent selection, temperature, and catalyst use). For example, analogous piperidine derivatives are synthesized using dichloromethane as a solvent with sodium hydroxide to control reaction kinetics . Purification via recrystallization or column chromatography is critical to achieve >99% purity, as demonstrated in similar nitroaryl-piperidine syntheses . Key parameters to monitor include pH, reaction time, and intermediate stability.
Q. How should researchers safely handle and store this compound given its reactive functional groups?
- Methodological Answer : Safety protocols must address hazards associated with nitro groups (oxidizing properties) and isopropoxy substituents (potential flammability). Follow GHS guidelines:
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures accurate structural confirmation:
- NMR : ¹H/¹³C NMR to verify piperidine ring conformation and substituent positions (e.g., nitro group at C4, isopropoxy at C5) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₅H₁₆N₂O₃) and detect isotopic patterns .
- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways and intermediates. For example, ICReDD’s approach combines reaction path searches and machine learning to optimize conditions for nitro-group reductions or piperidine ring modifications . Parameterize simulations using experimental data (e.g., activation energies from DSC) to refine predictive models .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NOE effects or splitting patterns) may arise from dynamic processes like ring puckering. Strategies include:
- Variable-Temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures .
- X-ray Crystallography : Resolve ambiguities by determining solid-state structures, as done for related piperidine derivatives .
- DFT-NMR Comparison : Compute theoretical spectra for proposed conformers and match with experimental data .
Q. How can researchers assess the compound’s potential pharmacological activity?
- Methodological Answer : Prioritize in silico and in vitro assays:
- Molecular Docking : Screen against targets like dopamine or serotonin receptors, leveraging structural similarities to bioactive piperidines (e.g., haloperidol analogs) .
- Enzyme Inhibition Assays : Test nitro-reductase activity using UV-Vis kinetics (e.g., NADPH depletion at 340 nm) .
- ADMET Profiling : Use Caco-2 cell models for permeability and cytochrome P450 inhibition assays .
Q. What experimental designs mitigate challenges in isolating unstable intermediates during synthesis?
- Methodological Answer :
- In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediates in real time .
- Low-Temperature Quenching : For thermally sensitive species, employ cryogenic traps (−78°C) and rapid filtration .
- Protecting Groups : Temporarily stabilize reactive sites (e.g., nitro groups) with tert-butyloxycarbonyl (Boc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
